REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[Br:9]Br.[C:11]([Cl:15])(Cl)(Cl)Cl>[Fe]>[Br:9][C:2]1[CH:3]=[C:11]([Cl:15])[CH:5]=[CH:6][C:1]=1[O:7][CH3:8]
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
|
C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
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reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
6 g
|
Type
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catalyst
|
Smiles
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[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to room temperature
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Type
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CUSTOM
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Details
|
over one hour
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Duration
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1 h
|
Type
|
WASH
|
Details
|
Washing with aqueous sodium sulfite three times
|
Type
|
WASH
|
Details
|
by washing with aqueous sodium hydroxide (4 M)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over magnesium sulfate and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |